molecular formula C8H8N4S B14167732 N-benzyl-1,2,3,4-thiatriazol-5-amine CAS No. 13078-31-4

N-benzyl-1,2,3,4-thiatriazol-5-amine

Katalognummer: B14167732
CAS-Nummer: 13078-31-4
Molekulargewicht: 192.24 g/mol
InChI-Schlüssel: WPKQBYNPMCKCLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-1,2,3,4-thiatriazol-5-amine is an organic compound with the molecular formula C8H8N4S. It is a member of the thiatriazole family, characterized by a thiatriazole ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1,2,3,4-thiatriazol-5-amine typically involves the reaction of benzyl chloride with 1,2,3,4-thiatriazol-5-amine in the presence of a base. The reaction is carried out in a mixture of ethanol and water at room temperature under normal atmospheric conditions . The general reaction scheme is as follows:

C6H5CH2Cl+C2H2N4SC8H8N4S+HCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_2\text{H}_2\text{N}_4\text{S} \rightarrow \text{C}_8\text{H}_8\text{N}_4\text{S} + \text{HCl} C6​H5​CH2​Cl+C2​H2​N4​S→C8​H8​N4​S+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-1,2,3,4-thiatriazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The thiatriazole ring can undergo oxidation and reduction reactions, leading to different derivatives.

Common Reagents and Conditions

    Substitution: Benzyl chloride, alkyl halides, and bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various benzyl-substituted thiatriazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-benzyl-1,2,3,4-thiatriazol-5-amine is unique due to its benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

13078-31-4

Molekularformel

C8H8N4S

Molekulargewicht

192.24 g/mol

IUPAC-Name

N-benzylthiatriazol-5-amine

InChI

InChI=1S/C8H8N4S/c1-2-4-7(5-3-1)6-9-8-10-11-12-13-8/h1-5H,6H2,(H,9,10,12)

InChI-Schlüssel

WPKQBYNPMCKCLA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC2=NN=NS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.